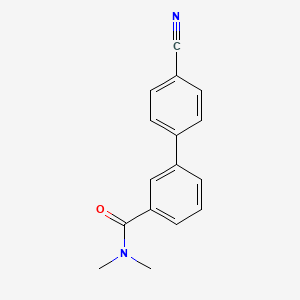

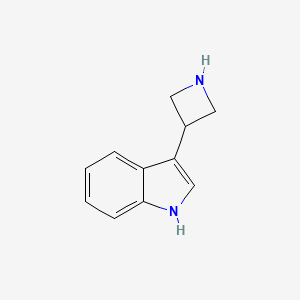

![molecular formula C9H13N3O3S B596666 [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid CAS No. 114960-69-9](/img/structure/B596666.png)

[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,3,4-thiadiazole, a heterocyclic nucleus that is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of aminoguanidines with appropriate alpha-oxo-acids hydrates in glacial acetic acid . Another method involves the use of acidic NH deprotonation and lithium/bromine exchange method at −112°C to −97°C .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The rapid pyrazole ring opening degradation of the unstable 7‐lithio‐4‐oxopyrazolo [5,1‐ ] [1,2,4]triazines at −97°C led to the formation of 2‐ (6‐ ‐butyl‐5‐oxo‐4,5‐dihydro‐1,2,4‐triazin‐3 (2)‐ylidene)acetonitriles .Applications De Recherche Scientifique

Larvicidal and Antimicrobial Applications

- Larvicidal and Antimicrobial Activities: A study detailed the preparation of various novel triazinone derivatives using [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid as a precursor. These derivatives exhibited significant growth inhibition against certain bacterial and fungal pathogens and also demonstrated mosquito larvicidal activity (Kumara et al., 2015).

Chemical Synthesis and Reactions

Amine Exchange Reactions

Another research explored the amine exchange reactions of a compound closely related to [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid, offering insights into the synthesis and potential applications of similar compounds in various chemical processes (Min’yan’ et al., 2010).

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds

Research focused on the synthesis of sulfanyl-substituted bicyclic dioxetanes using derivatives similar to [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid. These compounds exhibited potential for various applications, including base-induced chemiluminescence (Watanabe et al., 2010).

Synthesis and Applications in Organic Chemistry

- Synthesis of Novel Thiadiazolotriazin-4-ones: A study reported the synthesis of novel thiadiazolotriazin-4-ones using [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid and their potential applications, particularly in mosquito-larvicidal and antibacterial properties (Castelino et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

2-[(6-tert-butyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-9(2,3)6-7(15)10-8(12-11-6)16-4-5(13)14/h4H2,1-3H3,(H,13,14)(H,10,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYAKCRGSYMBOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(NC1=O)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651804 |

Source

|

| Record name | [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |

CAS RN |

114960-69-9 |

Source

|

| Record name | [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.